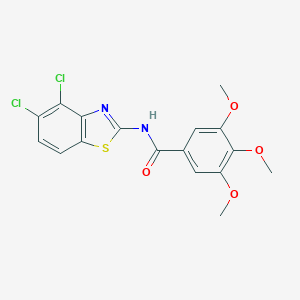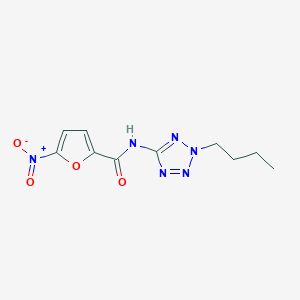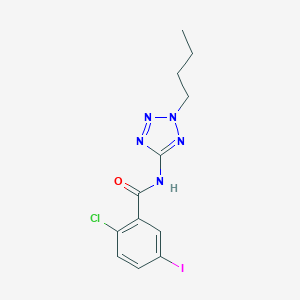
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, neuroprotective, and analgesic effects.
Wirkmechanismus
The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. This compound has also been shown to activate the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is involved in the regulation of various physiological processes, including inflammation and neuroprotection.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to activate the α7nAChR, which is involved in the regulation of inflammation and neuroprotection. In vivo studies have shown that this compound exhibits analgesic effects in animal models of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is its potent anti-inflammatory and neuroprotective effects. This makes it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases. Additionally, this compound has been found to exhibit low toxicity and high bioavailability, which makes it a promising therapeutic agent. However, one of the limitations of this compound is its limited solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide. One of the future directions is to investigate the potential therapeutic applications of this compound in various inflammatory and neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, future research could focus on the development of novel this compound analogs with improved solubility and potency. Furthermore, the mechanism of action of this compound could be further elucidated to better understand its anti-inflammatory and neuroprotective effects. Finally, future research could investigate the potential of this compound as a therapeutic agent for chronic pain.
Synthesemethoden
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide can be synthesized by reacting 4,5-dichloro-2-aminobenzoic acid with 2-mercapto-5-methoxybenzothiazole in the presence of thionyl chloride. The resulting intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride to yield this compound. This synthesis method has been reported to yield this compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of inflammatory diseases. This compound has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to exhibit analgesic effects, which make it a potential candidate for the treatment of chronic pain.
Eigenschaften
Molekularformel |
C17H14Cl2N2O4S |
|---|---|
Molekulargewicht |
413.3 g/mol |
IUPAC-Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H14Cl2N2O4S/c1-23-10-6-8(7-11(24-2)15(10)25-3)16(22)21-17-20-14-12(26-17)5-4-9(18)13(14)19/h4-7H,1-3H3,(H,20,21,22) |
InChI-Schlüssel |
ZDYTXHKYTCPLGV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B251161.png)



![N-[(2-butyltetrazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251167.png)
![2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251168.png)
![2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251169.png)
![N-[(2-butyl-2H-tetrazol-5-yl)carbamothioyl]-3,4-dichlorobenzamide](/img/structure/B251170.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-nitro-2-furamide](/img/structure/B251173.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-furamide](/img/structure/B251174.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-phenylacetamide](/img/structure/B251175.png)
![5-(4-bromophenyl)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B251176.png)
![5-bromo-2-methoxy-3-methyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251180.png)
![N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251183.png)
